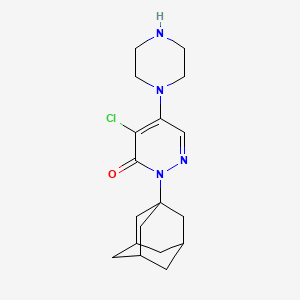![molecular formula C20H27N3O3 B4107512 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4107512.png)
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
説明
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide, also known as ANA-12, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANA-12 was first synthesized in 2009 by researchers at the University of North Carolina and has since been the subject of numerous scientific studies.
科学的研究の応用
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been shown to inhibit the activity of TrkB, a receptor for brain-derived neurotrophic factor (BDNF), which is important for the survival and function of neurons. By inhibiting TrkB activity, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide may be able to prevent or reverse neuronal damage in these disorders.
作用機序
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide is a selective inhibitor of TrkB, which is a receptor for BDNF. BDNF is a neurotrophic factor that is important for the survival, differentiation, and function of neurons. TrkB activation by BDNF leads to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are important for neuronal survival and plasticity. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide binds to the kinase domain of TrkB and prevents its activation by BDNF, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide inhibits the activation of TrkB by BDNF, leading to the inhibition of downstream signaling pathways. In vivo studies have shown that 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide can prevent or reverse neuronal damage in animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has also been shown to have anti-inflammatory effects in vitro and in vivo, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several advantages for lab experiments, including its selectivity for TrkB and its ability to inhibit downstream signaling pathways. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Researchers should be aware of these limitations when designing experiments with 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide.
将来の方向性
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several potential future directions for research. One area of research is the development of more potent and selective TrkB inhibitors. Another area of research is the investigation of the role of TrkB in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide may have potential applications in the treatment of cancer, as TrkB is overexpressed in several types of cancer. Further research is needed to fully understand the potential therapeutic applications of 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide.
特性
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-nitroanilino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19(13-20-10-14-7-15(11-20)9-16(8-14)12-20)22-6-5-21-17-1-3-18(4-2-17)23(25)26/h1-4,14-16,21H,5-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXSSBIWXMUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCNC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B4107442.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4107447.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide](/img/structure/B4107453.png)
![2-[(4-chlorobenzyl)thio]-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4107455.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-ethoxybenzamide](/img/structure/B4107461.png)
![N~1~-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4107475.png)
![2-chloro-N-[5-({1-[(1,3-thiazol-2-ylamino)carbonyl]propyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4107476.png)
![7'-amino-3'-benzyl-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4107482.png)

![N-(2-sec-butylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4107520.png)
![4-methoxy-N-[4-oxo-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-3(4H)-quinazolinyl]benzamide](/img/structure/B4107521.png)
![2-({2-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B4107540.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4107541.png)
![N-(3-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4107546.png)